![molecular formula C13H9N3O2 B074112 6-Nitro-2-phenyl-1H-benzo[D]imidazole CAS No. 1571-85-3](/img/structure/B74112.png)
6-Nitro-2-phenyl-1H-benzo[D]imidazole
Overview
Description
Synthesis Analysis
The synthesis of related benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under specific conditions. For nitro-substituted benzimidazoles, additional nitration steps are typically involved. The synthesis pathways can be optimized for yield and selectivity, considering the impact of substituents on the benzimidazole core (Anisimova & Simonov, 1975).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, reveals the planarity and orientation of the benzimidazole core and its substituents. For instance, the crystal structure of related compounds shows significant twisting between planar fragments, such as the imidazole and phenyl rings, which affects the compound's physical and chemical properties (Wagner & Kubicki, 2007).
Chemical Reactions and Properties
Nitro-benzimidazoles undergo various chemical reactions, including reductions and cyclizations, influenced by their functional groups. The nitro group can be chemically reduced to amino derivatives, altering the compound's activity and reactivity (Mohammadi et al., 2017).
Scientific Research Applications
Chemical Kinetics : A study on the kinetics and mechanism of the reaction of 5-nitro-1H-benzo[d] imidazole to produce 6-nitro-1H-benzo[d]imidazole was conducted. This involved meta-density functional theory and the determination of thermodynamic parameters to understand the reaction's stability and spontaneity (Mohammadi, Dashtaki, Ramazani, & Karami, 2017).
Synthesis and Material Studies : Research on synthesizing novel nitro oligobenzimidazoles and their application in diode technologies was carried out. This involved studying the band gap values, electrical conductivity, and thermal properties of these materials (Anand, Muthusamy, & Kannapiran, 2018).
Pharmacology - Vasorelaxant and Antihypertensive Effects : A study synthesized analogues of 6-Nitro-1H-benzo[d]imidazole demonstrating vasorelaxant effects and antihypertensive activity in spontaneously hypertensive rats (Navarrete-Vázquez et al., 2010).
Anticancer Activities : Various studies have synthesized and evaluated 6-Nitro-1H-benzo[d]imidazole derivatives for their antitumor effects. These include synthesis of thiazolopyrimidine derivatives with benzo[d]imidazole moiety showing significant antitumor activity against several human cancer cell lines (El‐All et al., 2015) and novel derivatives of 6-amino-2-phenylbenzothiazoles with cytostatic activities against various human cell lines (Racané et al., 2006).
Microwave-Assisted Synthesis : A diversity-oriented synthetic approach was employed for the synthesis of benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support. This method has potential applications in drug discovery programs (Chanda, Maiti, Tseng, & Sun, 2012).
Synthesis and Interaction Studies : Spectroscopic, computational, and electrochemical studies of 2-(4-nitrophenyl)-1H-benzo[d]imidazole and its interaction with cationic surfactant cetyltrimethylammonium bromide were investigated. This has implications for understanding molecular interactions in various mediums (Datta, Roy, Mondal, & Guin, 2016).
Mechanism of Action
Target of Action
Some studies suggest that similar compounds may target enzymes likePARP-1 and PqsR , which play crucial roles in DNA repair and quorum sensing, respectively.
Mode of Action
It’s suggested that similar compounds can block the reception of aq signals at the level of pqsr, leading to a reduced transcription of certain genes .
Biochemical Pathways
Based on the potential targets, it might influence theDNA repair pathways and quorum sensing pathways .
Result of Action
Similar compounds have shown to reduce the luminescence readout, indicating a potential reduction in gene transcription .
properties
IUPAC Name |
6-nitro-2-phenyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOXCSDDMCCTPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353944 | |
Record name | 1H-Benzimidazole, 5-nitro-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1571-85-3 | |
Record name | 1H-Benzimidazole, 5-nitro-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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